![molecular formula C9H20SiSn B14475589 Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane CAS No. 69165-95-3](/img/structure/B14475589.png)
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is a specialized organosilicon compound that features both silicon and tin atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different organosilicon and organotin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions often involve room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organotin derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
科学研究应用
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can interact with different molecular targets, facilitating the formation or transformation of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
相似化合物的比较
Similar Compounds
Trimethylsilylacetylene: A related compound with a similar structure but without the tin atom.
Trimethyltin Chloride: Contains the tin atom but lacks the silicon component.
Propargyltrimethylsilane: Another organosilicon compound with a similar alkyne group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
69165-95-3 |
|---|---|
分子式 |
C9H20SiSn |
分子量 |
275.05 g/mol |
IUPAC 名称 |
trimethyl(3-trimethylstannylprop-2-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h6H2,2-4H3;3*1H3; |
InChI 键 |
BEWVJJGDUGGDMK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC#C[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


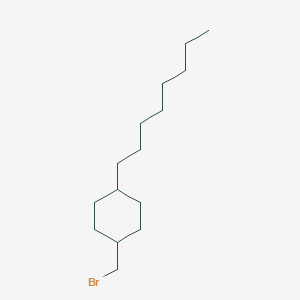
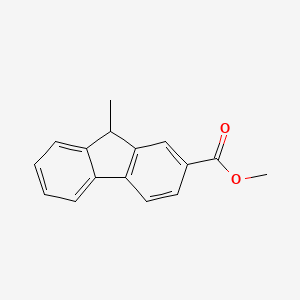

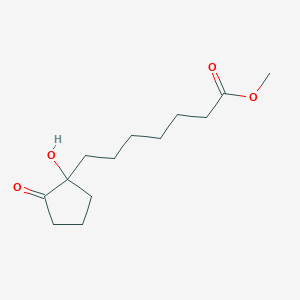
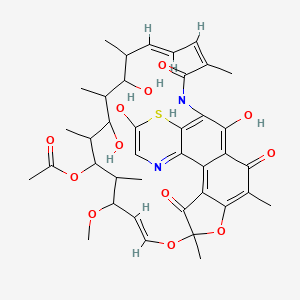
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)
![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
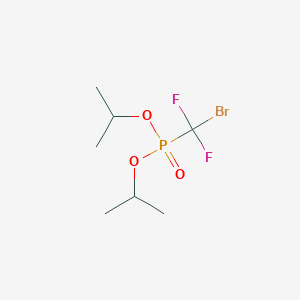
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
